Carbanide;zirconium

Nuclear reactor materials Neutron economy Fuel cladding coatings

Problem: Refractory coatings for nuclear fuel must survive >3000°C while maintaining neutron economy. Zirconium carbide (ZrC, CAS 12070-14-3) is the solution. - Melting point 3540°C, density 6.73 g/cm³, Hf-free (<100 ppm) for minimal neutron absorption. - Validated for TRISO fuel and hydrogen-cooled nuclear thermal propulsion; sputtered film hardness up to 4840 kg/mm². - Immediate availability in research and bulk quantities with full analytical documentation.

Molecular Formula CH3Zr-
Molecular Weight 106.26 g/mol
Cat. No. B13382398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanide;zirconium
Molecular FormulaCH3Zr-
Molecular Weight106.26 g/mol
Structural Identifiers
SMILES[CH3-].[Zr]
InChIInChI=1S/CH3.Zr/h1H3;/q-1;
InChIKeyXBVMCTOJSYMJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Carbide (ZrC) Procurement Guide


Zirconium carbide (ZrC; CAS 12070-14-3), classified under the broader identifier 'Carbanide;zirconium,' is a refractory transition metal carbide belonging to the ultra-high temperature ceramics (UHTCs) family. It adopts a face-centered cubic NaCl-type (rock-salt) crystal structure that confers a distinctive combination of covalent, ionic, and metallic bonding [1]. ZrC is characterized by a melting point of approximately 3,540 °C, a density of 6.73 g/cm³, Vickers hardness in the range of 25–35 GPa, thermal conductivity of ~20.5 W/m·K, and a low coefficient of thermal expansion of 6.7 × 10⁻⁶/K . Its low thermal neutron absorption cross-section and resistance to hot hydrogen corrosion further distinguish it within the refractory carbide class for nuclear and aerospace procurement [2].

Ultra-high temperature stability >3400 °C
Neutron-transparent for nuclear environments
Lower density than HfC for weight-critical design

Why TiC, HfC, and NbC Cannot Replace ZrC


Although TiC, HfC, NbC, and ZrC all belong to the refractory transition metal carbide family and share the rock-salt structure, they diverge dramatically across the property dimensions that govern fitness for specific extreme-environment applications. TiC offers superior oxidation resistance but melts over 350 °C lower than ZrC, disqualifying it for applications above ~3,100 °C [1]. HfC possesses the highest melting point of any binary carbide (~3,890 °C) but carries a density penalty of ~81% compared to ZrC and, critically, exhibits a thermal neutron absorption cross-section approximately 580 times higher than that of zirconium, rendering HfC unusable in nuclear reactor environments where neutron economy is paramount [2]. NbC offers intermediate properties but lacks the specific combination of low neutron cross-section, high melting point, and moderate density that positions ZrC uniquely for nuclear thermal propulsion and Gen IV reactor concepts [3]. The quantitative evidence below demonstrates that no single in-class analog replicates the ZrC property profile; substitution without requalification risks catastrophic performance failure.

ZrC Target Property Ultra-high melting point & neutron transparency
TiC Mismatch Melts ~350 °C lower; lacks nuclear neutron transparency
ZrC Target Property Low density for weight-sensitive aerospace
HfC Mismatch Density ~81% higher; neutron absorption ~580× higher
ZrC Target Property Combined low neutron cross-section, high melting point, moderate density
NbC Mismatch Does not replicate the full property profile; substitution may require requalification

Quantitative Evidence for Scientific Procurement


Neutron Absorption Cross-Section: Nuclear Applicability

The thermal neutron absorption cross-section of zirconium is approximately 0.18 barns, whereas hafnium — which co-occurs naturally with zirconium and is chemically nearly identical — has a cross-section of approximately 104 barns, a difference of roughly 580-fold [1]. For nuclear-grade ZrC, the hafnium content must be reduced to below 100 ppm; failure to specify 'hafnium-free' ZrC results in a material that absorbs over ten times as many neutrons at just 2% Hf contamination, rendering it wholly unsuitable for reactor service [2]. This is a binary go/no-go criterion: HfC, regardless of its higher melting point, is fundamentally disqualified from neutron-transparent nuclear applications where ZrC is qualified.

Neutron Cross-Section
Head-to-head
Zr: ~0.18 barns vs. Hf: ~104 barns ~580× lower
Binary nuclear qualification criterion
≥2% Hf contamination disqualified
Nuclear reactor materials Neutron economy Fuel cladding coatings

Density and Strength-to-Weight Ratio: Aerospace Advantage

ZrC has a density of 6.73–6.8 g/cm³, compared to 12.20–12.6 g/cm³ for HfC, representing a density reduction of approximately 45% [1][2]. This translates directly to a ~45% mass savings for equivalently dimensioned components. In aerospace thermal protection systems and nuclear thermal propulsion (NTP) reactor components — where every kilogram saved reduces launch cost and increases payload capacity — ZrC's lower density, combined with its still-very-high melting point of ~3,540 °C, yields a superior specific-strength figure of merit compared to HfC .

Density & Mass Efficiency
Reported
ZrC: 6.73 g/cm³ vs. HfC: 12.20 g/cm³ ~45% lower
Supports weight-critical aerospace selection
TiC lighter but melting point lower
Aerospace materials Strength-to-weight ratio Hypersonic vehicles

Melting Point: Higher-Temperature Service Regimes

ZrC melts at approximately 3,419–3,540 °C, whereas TiC melts at approximately 3,067–3,250 °C, giving ZrC a melting-point advantage of roughly 350–470 °C depending on stoichiometry [1][2]. While HfC melts higher still (~3,890–3,920 °C), the ZrC melting point exceeds that of TiC sufficiently to expand the operational window into regimes where TiC-based components would undergo incipient melting or catastrophic creep. This positions ZrC as the lowest-cost carbide that still exceeds 3,400 °C in melting point [3].

Melting Point
Reported
ZrC: ~3,540 °C vs. TiC: ~3,147 °C ~350–470 °C higher
Operational window above 3,100 °C
HfC higher but cost-prohibitive
Ultra-high temperature ceramics Refractory materials Melting point

Coating Hardness: Wear Resistance Performance

In a direct comparative study of reactively sputtered Group IV carbide and nitride coatings deposited onto T-15 high-speed steel cutting tool inserts under identical conditions, ZrC coatings exhibited a Vickers microhardness (50 g load) of 4,840 kg/mm² — the highest value recorded among all six coating compositions tested, surpassing HfN (4,690 kg/mm², the hardest nitride) and exceeding the hardness of TiC and HfC coatings within the same experimental series [1]. This demonstrates that when processed as a thin-film coating, ZrC offers a measurable hardness advantage over its closest Group IV analogs.

Coating Hardness
Head-to-head
ZrC: 4,840 kg/mm² vs. HfN: 4,690 kg/mm² (hardest nitride) ~3.2% higher
Reported highest Group IV carbide coating hardness
Supports wear-resistance screening
Hard coatings Tribology Physical vapor deposition

Thermal Expansion: Dimensional Stability Comparison

Over the temperature range 25–1,000 °C, ZrC exhibits a coefficient of thermal expansion (CTE) of 6.7 × 10⁻⁶/K, compared to 8.8 × 10⁻⁶/K for TiC — a reduction of approximately 24% [1]. HfC has a CTE of 6.6 × 10⁻⁶/K, nearly identical to ZrC, but at ~81% higher density and ~10× higher cost. The lower CTE of ZrC relative to TiC reduces thermal stress at interfaces in multi-material composites, particularly where ZrC is paired with low-expansion substrates such as graphite or SiC, mitigating delamination risk during repeated thermal cycling .

Thermal Expansion
Reported
ZrC: 6.7 ×10⁻⁶/K vs. TiC: 8.8 ×10⁻⁶/K ~24% lower
Lower thermal stress in composites
Reduces spallation risk under cycling
Thermal management Dimensional stability Composite design

Procurement Cost Efficiency: Budget-Conscious Selection

ZrC powder is commercially available at approximately $195–350/kg for research and industrial quantities, whereas HfC powder commands prices in the range of ~$2,300/kg (¥16,800/kg) for comparable purity grades, representing a cost multiple of roughly 7–12× . The global ZrC powders market was valued at approximately USD 87.5 million in 2024, while the HfC market was estimated at approximately USD 217 million in 2025 — the HfC market being roughly 2.5× larger by value despite far lower tonnage, reflecting its substantially higher unit cost [1][2]. TiC is comparably priced to ZrC (~$271/kg) but offers a ~350 °C lower melting point and inferior nuclear properties.

Procurement Cost
Reported
ZrC: ~$195–350/kg vs. HfC: ~$2,300/kg ~7–12× lower
Cost-efficient for >3,400 °C capability
Subject to purity and particle size
Procurement economics Cost-benefit analysis Refractory materials

High-Impact Procurement Scenarios


Nuclear Fuel Coatings: Neutron-Transparent UHTC Barrier

In tri-structural isotropic (TRISO) fuel particles and advanced Gen IV reactor fuel concepts, ZrC is deposited via chemical vapor deposition as a refractory coating surrounding uranium dioxide or uranium carbide kernels. The hafnium-free specification (<100 ppm Hf) is non-negotiable: zirconium's thermal neutron absorption cross-section of ~0.18 barns is approximately 580× lower than hafnium's ~104 barns, ensuring minimal parasitic neutron capture [1]. HfC is categorically excluded from this application. ZrC further provides a melting point of ~3,540 °C, low neutron damage sensitivity, and demonstrated compatibility with flowing hydrogen propellant at temperatures up to ~3,200 K in nuclear thermal propulsion environments, where TiC would melt and HfC would poison the neutron economy [2].

Thermal Protection Systems: Balancing Temperature and Weight

Hypersonic flight vehicles and rocket propulsion systems require materials capable of withstanding sustained temperatures above 3,000 °C at the leading edges and nozzle throats. ZrC, with a melting point of ~3,540 °C and a density of only 6.73 g/cm³ — 45% lower than HfC's 12.20 g/cm³ — provides an optimal balance of thermal survivability and mass efficiency [3]. TiC, while lighter at 4.93 g/cm³, melts at only ~3,147 °C and would fail under the most severe aerothermal heating conditions. The ZrC CTE of 6.7 × 10⁻⁶/K also provides better thermal-cyclic dimensional stability than TiC (8.8 × 10⁻⁶/K), reducing coating spallation risk in layered thermal protection architectures [4].

Cutting Tool Coatings: Hardness Advantage

For physical vapor deposition (PVD) hard coatings on cutting tool inserts and wear surfaces, reactively sputtered ZrC coatings have been demonstrated to achieve a Vickers microhardness of 4,840 kg/mm² (50 g load) — the highest among all Group IV carbide and nitride coatings tested under identical conditions, surpassing TiC, HfC, and even HfN (4,690 kg/mm²) [5]. This hardness advantage translates to superior wear life in high-speed machining of ferrous and superalloy workpieces. ZrC sputtering targets should be specified where maximum coating hardness is the primary performance criterion within the Group IV carbide family.

Nuclear Thermal Propulsion: Hydrogen-Resistant Fuel Matrix

Nuclear thermal propulsion reactors for deep-space missions expose fuel elements to flowing hydrogen propellant at temperatures up to 2,900–3,200 K. ZrC is uniquely qualified for this environment: it combines a melting point of ~3,540 °C, proven resistance to hot hydrogen corrosion, low neutron absorption cross-section (~0.18 barns for Zr), and adequate thermal conductivity (~20.5 W/m·K) to manage in-core thermal gradients . (U,Zr)C solid-solution fuels and ZrC-based cercer composites leverage these properties to maintain structural integrity under conditions where TiC-based matrices would melt and HfC-based matrices would unacceptably suppress core reactivity [6].

Application
Selection Property
Validation Focus
Nuclear fuel TRISO coatings
Low hafnium content for neutron economy
Neutron absorption cross-section verification
Hypersonic thermal protection
High melting point and low density balance
Temperature capability and weight-efficiency
PVD hard coatings for cutting tools
Reported highest Group IV carbide coating hardness
Wear resistance and microhardness verification
Nuclear thermal propulsion fuel matrix
Hot hydrogen resistance and neutron transparency
High-temperature hydrogen compatibility and reactivity management
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